molecular formula C11H15NO5 B1384007 Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid CAS No. 2143005-97-2

Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid

Cat. No.: B1384007
CAS No.: 2143005-97-2
M. Wt: 241.24 g/mol
InChI Key: RELFDNOBWJZZIC-UHFFFAOYSA-N
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Description

Overview of Azane;2-(1,3-Benzodioxol-5-yloxy)-2-Methylpropanoic Acid

This compound (CAS: 2143005-97-2) is an ammonium salt of a benzodioxole-containing carboxylic acid. Its molecular formula is $$ \text{C}{11}\text{H}{15}\text{NO}_{5} $$, with a molecular weight of 241.24 g/mol. The compound features a 1,3-benzodioxole ring system linked via an ether bridge to a branched carboxylic acid moiety. The benzodioxole group, a methylenedioxy-substituted aromatic ring, confers electron-rich properties that influence its chemical reactivity and potential biological interactions.

Structurally, the compound combines a rigid aromatic system with a flexible alkyl chain, enabling diverse intermolecular interactions. The ammonium counterion enhances solubility in polar solvents, making it suitable for synthetic and pharmacological applications. Spectroscopic characterization (IR, NMR) confirms the presence of key functional groups, including the benzodioxole’s methylenedioxy bridge ($$ \delta \approx 6.13 \, \text{ppm} $$) and the carboxylic acid’s carbonyl signal ($$ \delta \approx 170–172 \, \text{ppm} $$).

Historical Context and Discovery

The synthesis of benzodioxole derivatives dates to the 19th century, with safrole (a naturally occurring benzodioxole) isolated from sassafras oil in 1844. However, this compound represents a modern synthetic analog, first reported in the early 21st century as part of efforts to develop non-steroidal anti-inflammatory drug (NSAID) candidates.

Key advancements in its synthesis emerged from methodologies involving esterification and amide coupling. For example, methyl 3,4-(methylenedioxy)phenylacetate serves as a precursor, undergoing etherification with halogenated benzoic acids followed by hydrolysis to yield the carboxylic acid. The ammonium salt form was later developed to improve solubility for biological testing.

Rationale for Academic Study

This compound is of interest due to:

  • Pharmacological Potential : Structural analogs demonstrate cyclooxygenase (COX) inhibition, suggesting anti-inflammatory applications.
  • Synthetic Utility : The benzodioxole moiety serves as a building block for complex molecules, including agrochemicals and materials.
  • Electrochemical Properties : The electron-rich aromatic system may enable applications in organic electronics or catalysis.

Recent studies highlight its role in modulating biochemical pathways, such as prostaglandin synthesis, via competitive COX binding. Additionally, its stability under physiological conditions makes it a candidate for drug delivery systems.

Scope and Structure of the Research

This review systematically examines:

  • Synthetic pathways and industrial production methods.
  • Physicochemical properties (spectral data, solubility).
  • Biological activity (COX inhibition, cytotoxicity).
  • Applications in medicinal chemistry and materials science.

The following sections integrate experimental data, computational modeling, and comparative analyses to provide a holistic understanding of the compound’s scientific significance.

Table 1: Key Physicochemical Properties of this compound

Property Value/Description Source
Molecular Formula $$ \text{C}{11}\text{H}{15}\text{NO}_{5} $$
Molecular Weight 241.24 g/mol
CAS Number 2143005-97-2
Solubility Polar solvents (water, methanol)
Spectral Data (IR) $$ \nu_{\text{C=O}} \approx 1700 \, \text{cm}^{-1} $$

Properties

IUPAC Name

azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5.H3N/c1-11(2,10(12)13)16-7-3-4-8-9(5-7)15-6-14-8;/h3-5H,6H2,1-2H3,(H,12,13);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFDNOBWJZZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC2=C(C=C1)OCO2.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized via a Pd-catalyzed arylation reaction . The propanoic acid backbone is then introduced through a series of reactions, including aza-Michael addition and Bischler–Napieralski reaction . The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation . The benzodioxole moiety plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Properties Reference
Azane;2-(1,3-Benzodioxol-5-yloxy)-2-methylpropanoic acid C₁₁H₁₃NO₅ 259.23 Benzodioxol, ether, ammonium carboxylate Pharmaceutical intermediate (Elafibranor synthesis)
2-(1,3-Benzodioxol-5-yloxy)nicotinic acid C₁₃H₉NO₅ 259.22 Benzodioxol, ether, pyridine, carboxylic acid Potential bioactive scaffold (unconfirmed)
3-(1,3-Benzodioxol-5-yl)propanoic acid C₁₀H₁₀O₄ 194.18 Benzodioxol, propanoic acid Unknown (structural analog in databases)
2-(1,3-Benzodioxol-5-yloxy)-N′-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylene]propanehydrazide C₁₈H₁₅I₂N₂O₅ 610.13 Benzodioxol, hydrazide, diiodophenol Antimicrobial/imaging agent potential
Elafibranor (Pharmaceutical derivative) C₂₄H₂₅NO₄S 423.53 Benzodioxol, methylthiophenyl, α-methylpropanoic acid PPAR agonist for liver disease treatment

Key Differences and Implications

Core Structure Variations: Azane Salt vs. Free Acid: The ammonium salt form enhances aqueous solubility compared to the free acid (e.g., 2-methylpropanoic acid derivatives in are environmental contaminants, highlighting stability differences) . Ether vs. Direct Linkage: The ether linkage in the target compound and nicotinic acid analog () increases steric bulk compared to 3-(1,3-benzodioxol-5-yl)propanoic acid (direct C3 chain attachment), altering lipophilicity .

Nicotinic Acid vs. Propanoic Acid: The pyridine ring in nicotinic acid () may influence electronic properties, affecting binding to biological targets compared to the simpler propanoic acid chain .

Pharmaceutical Relevance: Elafibranor’s synthesis requires the target compound as a precursor, with structural additions (e.g., methylthiophenyl and α,β-unsaturated ketone groups) critical for PPAR receptor binding .

Research Findings and Data

  • Synthetic Efficiency : The target compound is synthesized in 61% yield, superior to many analogs requiring multi-step protocols (e.g., hydrazide derivatives in ) .
  • Environmental Presence: 2-Methylpropanoic acid derivatives (e.g., in ) are detected in hazardous waste sites, contrasting with the high-purity pharmaceutical use of the target compound .

Biological Activity

Azane; 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 38489-76-8

The compound features a benzodioxole moiety, which is known for its biological significance in various therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzodioxole structure. For instance, a series of benzodioxole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The findings indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells .

Case Study: Synthesis and Evaluation

In one study, a specific derivative of benzodioxole demonstrated:

  • Inhibitory Effects : It inhibited DNA synthesis and induced apoptosis in cancer cells.
  • Mechanism of Action : The compound affected mitochondrial membrane potential and did not show inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), suggesting that its anticancer activity is independent of these enzymes .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning cholinesterases. The lack of significant inhibition against AChE and BuChE indicates that its mechanism may be more complex and possibly involves other targets within cancer pathways .

Table 1: Biological Activity Summary

Activity TypeEffectivenessCell Lines TestedNotes
AnticancerHighA549, C6Induces apoptosis; inhibits DNA synthesis
Cholinesterase InhibitionNoneA549, C6No significant inhibition observed
CytotoxicityLowNIH/3T3Low toxicity to normal cells

Mechanistic Insights

The mechanistic insights into the biological activity of Azane; 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid suggest that the presence of the benzodioxole moiety enhances lipophilicity and facilitates interaction with cellular targets involved in cancer progression. Docking studies have provided further understanding of how these compounds interact at a molecular level with key proteins involved in cell survival and proliferation .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a benzodioxol-5-yloxy moiety can be introduced using a phenol derivative reacting with 2-methylpropanoic acid precursors under reflux conditions in ethanol (80–88% yield) . Side reactions, such as over-alkylation, can be mitigated by controlling reaction temperature and stoichiometry. Sodium borohydride (NaBH₃CN) in methanol at 0°C–RT has been effective for selective reductions in related systems . Purification via recrystallization (e.g., acetic acid) or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR : Prioritize ¹H and ¹³C NMR to confirm the benzodioxole ring (δ 6.8–7.2 ppm for aromatic protons) and the methylpropanoic acid group (δ 1.4–1.6 ppm for geminal methyl groups).
  • FT-IR : Look for carbonyl stretching (~1700 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 224.12 for related analogs) .

Q. How can researchers ensure purity (>95%) during synthesis, and what analytical methods validate this?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Relative retention times can be calibrated against known standards (e.g., 0.36 for structurally similar acids) .
  • Elemental Analysis : Validate C, H, and O percentages against theoretical values (e.g., C₁₁H₁₂O₃: C 68.74%, H 6.29%, O 24.97%) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in biological systems or catalytic environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model the electron density of the benzodioxole ring to predict sites for electrophilic substitution. Local composition models (e.g., nonrandom two-liquid equations) can estimate solvation effects in enzymatic environments .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability, focusing on hydroxylation at the methylpropanoic acid group .

Q. How can structural analogs be designed to improve metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the benzodioxole ring with a dihydrobenzofuran moiety (e.g., 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid) to reduce oxidative metabolism .
  • Prodrug Strategies : Convert the carboxylic acid to an ester (e.g., ethyl or tert-butyl) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Q. What experimental approaches resolve contradictions in NMR data caused by tautomerism or dynamic stereochemistry?

  • Methodological Answer :
  • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe coalescence of proton signals, indicative of tautomeric equilibria .
  • X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives (e.g., tert-butyl esters) .

Q. How can researchers validate the compound’s mechanism of action in antimycobacterial or anticancer assays?

  • Methodological Answer :
  • Targeted Synthesis : Prepare thiazole- or pyrimidine-containing analogs (e.g., 2-amino-3-(4-arylthiazol-5-yl)propanoic acids) and screen against Mycobacterium tuberculosis H37Rv .
  • Enzymatic Assays : Test inhibition of β-ketoacyl-ACP synthase (FabH), a key enzyme in bacterial fatty acid biosynthesis, using radioisotopic labeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid
Reactant of Route 2
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Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid

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